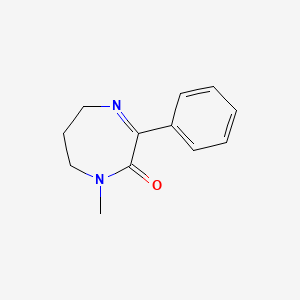

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one

Description

Properties

IUPAC Name |

1-methyl-3-phenyl-6,7-dihydro-5H-1,4-diazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-14-9-5-8-13-11(12(14)15)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOXALACCGWNJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN=C(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of a substituted aniline with a suitable carbonyl compound in the presence of a catalyst can lead to the formation of the diazepine ring . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the diazepine ring, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Scientific Research Applications

1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

Biology: This compound can be used as a probe to study biological processes, particularly those involving diazepine receptors.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one involves its interaction with molecular targets such as receptors or enzymes. The diazepine ring structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Comparison with Benzodiazepines (e.g., Methylclonazepam)

Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-2,3-dihydro-1H-1,4-benzodiazepin-2-one) shares a diazepin-2-one backbone but incorporates a fused benzene ring (Figure 2). Key differences include:

- Structural Features: The target compound lacks aromatic fusion, reducing ring strain and altering electronic properties. Methylclonazepam’s nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity and receptor binding affinity, critical for its central nervous system (CNS) activity .

- Synthesis : Methylclonazepam requires multi-step synthesis involving nitration and halogenation, whereas the target compound is synthesized via a one-pot method .

- Biological Activity: Benzodiazepines like Methylclonazepam are potent anxiolytics, whereas the target compound’s non-fused structure may limit CNS penetration but could favor alternative applications (e.g., enzyme inhibition).

Table 1: Structural and Functional Comparison

Comparison with 1,3-Diazepinium Derivatives

describes 2-azido-(1,3-dimethyl-4,5,6,7-tetrahydro-1H-1,3-diazepinium) hexafluorophosphate, a cationic 1,3-diazepinium salt. Key distinctions include:

- Electronic Properties : The hexafluorophosphate counterion enhances solubility in polar solvents, unlike the neutral target compound.

- Reactivity : The azido (N₃⁻) group in the 1,3-diazepinium derivative enables click chemistry applications, whereas the target compound’s phenyl group may facilitate π-π interactions .

Physicochemical Properties

- Lipophilicity : The phenyl and methyl groups in the target compound likely increase logP compared to polar analogs like the 1,3-diazepinium hexafluorophosphate salt.

- Stability: The absence of electron-withdrawing groups (e.g., NO₂ in Methylclonazepam) may improve stability under basic conditions.

Biological Activity

1-Methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one (CAS No. 1622069-58-2) is a heterocyclic compound featuring a diazepine ring fused with a phenyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₂H₁₄N₂O

- Molecular Weight : 202.25 g/mol

- Canonical SMILES : CN1CCCN=C(C1=O)C2=CC=CC=C2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The diazepine structure facilitates binding to specific sites, which can modulate the activity of these targets. This interaction can lead to a range of biological effects depending on the target involved.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Neuropharmacological Effects

Studies have shown that diazepine derivatives can affect neurotransmitter systems, particularly GABAergic pathways. The compound may act as a modulator at the benzodiazepine receptors, influencing sedation and anxiolytic effects.

2. Anticholinesterase Activity

Recent investigations have highlighted the potential of similar diazepine compounds in inhibiting acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease treatment. The inhibition of AChE can enhance cholinergic transmission and improve cognitive function.

3. Antitumor Activity

Some derivatives of diazepines have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have been reported to induce apoptosis in lung cancer cells through cell cycle arrest mechanisms.

Case Studies

Several case studies illustrate the biological activity of related compounds:

Case Study 1: Neuroprotective Effects

A study involving a series of tetrahydro-diazepines showed that these compounds could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

Case Study 2: Anticancer Properties

In vitro studies on related diazepine derivatives revealed that they could inhibit the proliferation of A549 lung cancer cells. The compounds triggered apoptosis via activation of caspase pathways and upregulation of pro-apoptotic proteins.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

Q & A

Q. What are the primary synthetic routes for 1-methyl-3-phenyl-2,5,6,7-tetrahydro-1H-1,4-diazepin-2-one?

The compound is synthesized via one-pot reactions involving 1,2-diaza-1,3-dienes (DDs) and N-unsubstituted aliphatic 1,3-diamines. A regioselective approach using 2-aminobenzylamine and methyl 3,3,3-trifluoropyruvate yields mixtures of regio- and stereoisomers, requiring careful isolation (e.g., column chromatography or crystallization). Reaction conditions such as solvent polarity (e.g., dichloromethane or acetonitrile), temperature (ambient to 70°C), and catalysts (e.g., oxalyl chloride for cyclization) significantly influence yield and selectivity .

Key Reaction Steps :

| Step | Reagents/Conditions | Role |

|---|---|---|

| 1 | DDs + 1,3-diamines | Core ring formation |

| 2 | 2-Aminobenzylamine | Regioselective benzodiazepine synthesis |

| 3 | Oxalyl chloride, 70°C | Cyclization promoter |

Q. How is this compound characterized spectroscopically?

1D and 2D NMR (e.g., H, C, and F NMR) are critical for structural elucidation. For example:

- H NMR signals at δ 3.90 ppm (t, 4H) and 3.38 ppm (s, 6H) confirm methylene and methyl groups in the diazepinone ring .

- F NMR at δ -72.66 ppm verifies hexafluorophosphate counterions in intermediates . IR spectroscopy (e.g., N stretch at 2184 cm) identifies functional groups in derivatives .

Q. What are the key physicochemical properties?

- Molecular formula : CHNO

- Molecular weight : 202.25 g/mol

- Boiling point : ~232°C (estimated from analogs) .

- Density : ~0.995 g/cm (similar to diazepinone derivatives) .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesis be resolved?

Regioselectivity is controlled by adjusting substituent electronic effects and steric hindrance. For example:

- Electron-withdrawing groups (e.g., trifluoromethyl) on reactants favor 1,4-diazepinone formation over benzodiazepines .

- Solvent polarity (e.g., non-polar solvents like ethers) reduces competing pathways. Advanced techniques like HPLC or chiral chromatography separate regioisomers, with retention times correlated to ring substituent polarity .

Q. How are contradictions in spectral data interpreted?

Discrepancies in NMR assignments (e.g., overlapping signals) are resolved via:

- 2D NMR (COSY, HSQC) : Maps proton-proton and carbon-proton correlations to distinguish regioisomers .

- X-ray crystallography : Definitive structural confirmation, especially for stereoisomers .

- Computational modeling (DFT) : Predicts chemical shifts and verifies experimental data .

Q. What strategies study the biological activity of this compound?

- Receptor binding assays : Screen for GABA receptor affinity (common in benzodiazepine derivatives) using radiolabeled ligands (e.g., H-flunitrazepam) .

- In vitro toxicity : Assess metabolic stability via liver microsome assays and cytochrome P450 inhibition profiles .

- Structure-activity relationship (SAR) : Modify the phenyl or methyl groups to evaluate potency and selectivity .

Data Contradiction Analysis

Example Issue : Conflicting yields in one-pot synthesis (50–82% across studies).

Resolution :

- Variable control : Trace moisture or oxygen degrades intermediates; use anhydrous solvents and inert atmospheres .

- Catalyst optimization : Replace oxalyl chloride with milder agents (e.g., POCl) to reduce side reactions .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and real-time monitoring (TLC or LC-MS) for intermediate stability .

- Characterization : Combine NMR, IR, and X-ray crystallography for unambiguous structural confirmation .

- Biological assays : Use orthogonal assays (e.g., electrophysiology + molecular docking) to validate receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.